3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine
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Overview
Description
3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with an oxazole ring, with a methyl group and a 3-methylphenoxy group attached to it.
Mechanism of Action
Target of Action
Similar compounds have shown significant antioxidant, antibacterial, and antifungal activities . In the context of cancer treatment, compounds with similar structures have shown inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2) .
Mode of Action
It is suggested that similar compounds can competitively inhibit the use of the correct substrate (eg, adenine or guanine) or build in it to form dysfunctional macromolecules .
Biochemical Pathways
Similar compounds have been found to inhibit the vegfr-2 pathway, which plays a fundamental role in tumor survival and diffusion .
Pharmacokinetics
Similar compounds have been evaluated in vitro for their cytotoxic activity, p-glycoprotein-inhibitory ability, and pro-apoptotic activity .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib .
Action Environment
The design, synthesis, and in vitro biological activity of similar compounds have been evaluated .
Preparation Methods
The synthesis of 3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis may start with the reaction of 3-methylphenol with a suitable halogenated pyrimidine derivative under basic conditions to form the intermediate. This intermediate can then undergo cyclization with an appropriate reagent to form the oxazole ring, resulting in the final compound .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine can be compared with other similar compounds in the oxazolo[5,4-d]pyrimidine class:
3-Methyl-4-(3-chlorophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
3-Methyl-4-(3-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine: Contains a nitro group on the phenoxy ring, which can significantly alter its chemical and biological properties.
3-Methyl-4-(3-methoxyphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine: Features a methoxy group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-4-3-5-10(6-8)17-12-11-9(2)16-18-13(11)15-7-14-12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMPFISVUUPKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=NC3=C2C(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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